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This guide provides an in-depth, step-by-step protocol for the solid-phase synthesis of RNA

oligonucleotides utilizing 2'-O-tert-butyldimethylsilyl (TBDMS) and N-dimethylformamidine

(DMG) protected phosphoramidites. This methodology has become a cornerstone for

researchers in therapeutics, diagnostics, and fundamental biology due to its high efficiency and

the quality of the resulting RNA. We will delve into the causality behind each step, providing not

just the "how" but the critical "why" that underpins a successful synthesis.

Introduction: The Imperative for Robust RNA Synthesis
The surge in RNA-based therapeutics, including siRNA, mRNA vaccines, and CRISPR guide

RNAs, has intensified the demand for reliable and high-fidelity chemical RNA synthesis

methods.[1][2] The challenge in RNA synthesis, compared to DNA, lies in the presence of the

2'-hydroxyl group on the ribose sugar. This group must be diligently protected during the

synthesis cycle to prevent unwanted side reactions and chain degradation, and then cleanly

removed to yield biologically active RNA.[3][4][5]

The 2'-TBDMS protecting group strategy has emerged as a gold standard, offering a delicate

balance between stability during the synthesis cycles and lability for removal post-synthesis.[3]
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[5][6] Paired with the fast-deprotecting N-DMG group on the exocyclic amines of adenosine

and guanosine, this chemistry accelerates the final deprotection steps, enhancing throughput

and preserving the integrity of the synthesized oligonucleotide.[7][8]

The Four-Step Synthesis Cycle: A Chemical Relay
Solid-phase RNA synthesis is a cyclic process where each cycle adds one nucleotide to the

growing chain, which is anchored to a solid support, typically controlled pore glass (CPG).[9]

[10][11][12] This methodology allows for the easy removal of excess reagents by simple

washing, which drives the reactions to near-quantitative yields.[12] The cycle consists of four

primary chemical reactions: Deblocking, Coupling, Capping, and Oxidation.[9][11][13][14]

Solid-Phase RNA Synthesis Cycle

Step 1: Deblocking
(5'-DMT Removal)

Step 2: Coupling
(Chain Elongation)

Exposes 5'-OH Step 3: Capping
(Terminating Failures)

Forms P(III) linkage Step 4: Oxidation
(Backbone Stabilization)

Blocks unreacted 5'-OH

Creates stable P(V)
for next cycle

Start with
Support-Bound Nucleoside

Click to download full resolution via product page

Fig 1. The four-step automated cycle of solid-phase RNA synthesis.

Part 1: The Synthesis Cycle - Detailed Protocol and
Rationale
This section details the reagents and scientific reasoning for each of the four core steps in the

automated synthesis cycle.

Step 1: Deblocking (Detritylation)
Objective: To remove the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-

hydroxyl of the nucleotide bound to the solid support, preparing it for the addition of the next
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base.[11][15][16][17][18]

Protocol:

Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in an anhydrous,

non-reactive solvent like Dichloromethane (DCM) or Toluene.[6][16][17]

Procedure: The deblocking solution is passed through the synthesis column for a

prescribed time (typically 60-120 seconds).

Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid

and the cleaved DMT cation.

Scientific Rationale:

The DMT group is a bulky, hydrophobic group that provides excellent protection for the 5'-

OH during phosphoramidite manufacturing and the initial stages of synthesis. Its key

feature is its lability under mild acidic conditions.[6][14]

The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the

formation of a highly stable, bright orange-colored DMT carbocation.[18] The intensity of

this color can be measured spectrophotometrically to monitor the coupling efficiency of the

previous cycle in real-time, a critical quality control step.[18]

DCA is often preferred for RNA synthesis as it is slightly less harsh than TCA, minimizing

the risk of depurination (cleavage of the bond between the purine base and the ribose

sugar), particularly for adenosine-rich sequences.[19]

Step 2: Coupling
Objective: To form a new phosphite triester bond between the now-free 5'-OH of the support-

bound nucleotide and the incoming 2'-TBDMS-DMG protected phosphoramidite monomer.[4]

[9][18]

Protocol:

Reagents:
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Phosphoramidite Monomer: 0.1 M solution of the desired 2'-TBDMS-DMG protected

RNA phosphoramidite (A, C, G, or U) in anhydrous acetonitrile.

Activator: 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-

tetrazole (BTT) in anhydrous acetonitrile.[16][20]

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to

the synthesis column and allowed to react for a specific duration.

Wash: The column is washed with anhydrous acetonitrile to remove unreacted reagents.

Scientific Rationale:

Activation: The phosphoramidite itself is relatively unreactive. The activator, a mild acid,

protonates the nitrogen of the diisopropylamino group on the phosphoramidite.[21] This

transforms it into an excellent leaving group, creating a highly reactive phosphitylating

intermediate.[21]

Nucleophilic Attack: The free 5'-OH of the support-bound RNA chain acts as a nucleophile,

attacking the activated phosphorus center to form the desired 3'-to-5' phosphite triester

linkage.[21]

Choice of Activator: The steric bulk of the 2'-TBDMS group hinders the coupling reaction.

[3][22] Therefore, standard activators used in DNA synthesis (like 1H-Tetrazole) are less

effective. More potent activators like ETT or BTT are required to achieve high coupling

efficiencies (>99%) and reasonably fast reaction times (typically 3-6 minutes).[1][16][20]

[23]

Step 3: Capping
Objective: To permanently block any 5'-OH groups that failed to react during the coupling

step. This is crucial to prevent the formation of n-1 deletion mutant sequences, which are

difficult to separate from the full-length product.[14][16][17]

Protocol:

Reagents:
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Capping A: Acetic Anhydride in Tetrahydrofuran (THF) or Acetonitrile.

Capping B: 16% N-Methylimidazole (NMI) in THF or Acetonitrile.

Procedure: Capping A and Capping B solutions are delivered to the column to acetylate

the unreacted 5'-OH groups.

Wash: The column is washed with anhydrous acetonitrile.

Scientific Rationale:

The capping reaction is a rapid acetylation of the free hydroxyls. N-Methylimidazole acts

as a catalyst for this reaction.[17]

By capping these "failure sequences," they are rendered inert and will not participate in

any subsequent coupling steps. This significantly simplifies the purification of the final

product, as the major impurities will be much shorter than the desired full-length

oligonucleotide.

Step 4: Oxidation
Objective: To convert the unstable trivalent phosphite triester linkage formed during coupling

into a more stable, natural pentavalent phosphate triester backbone.[6][9][14]

Protocol:

Reagent: A solution of 0.02 M Iodine (I₂) in a mixture of THF, Pyridine, and Water.

Procedure: The oxidizing solution is passed through the column. The reaction is nearly

instantaneous.

Wash: The column is washed with anhydrous acetonitrile to remove the oxidizer and

prepare for the next deblocking step.

Scientific Rationale:

The phosphite triester is susceptible to cleavage under the acidic conditions of the

subsequent deblocking step.
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Iodine, in the presence of water, acts as a mild oxidizing agent. The reaction involves the

formation of an iodophosphonium intermediate, which is then rapidly hydrolyzed by water

to yield the stable P(V) phosphate triester. Pyridine acts as a weak base to scavenge the

HI byproduct.[6]

Step Reagent(s) Purpose Typical Duration

Deblocking 3% DCA in Toluene
Removes 5'-DMT

protecting group
90 seconds

Coupling

0.1M RNA

Phosphoramidite +

0.25M ETT/BTT

Elongates the RNA

chain
3-6 minutes[20]

Capping
Acetic Anhydride + N-

Methylimidazole

Terminates unreacted

chains (failures)
30 seconds

Oxidation
0.02M Iodine in

THF/Pyridine/H₂O

Stabilizes the

phosphate backbone
30 seconds

Part 2: Post-Synthesis Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the

solid support and all protecting groups must be removed. This is a multi-stage process where

the choice of reagents is critical to preserving the integrity of the RNA.

Stage 1: Cleavage from Support & Removal of
Base/Phosphate Protection

Objective: To cleave the ester linkage holding the RNA to the CPG support and to remove

the cyanoethyl groups from the phosphate backbone and the protecting groups from the

nucleobases (DMG on A and G, Ac on C).

Protocol:

Reagent: A mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine

(AMA) at a 1:1 ratio, or gaseous ammonia/methylamine.
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Procedure: The synthesis support is transferred to a pressure-tight vial. The AMA solution

is added, and the vial is heated.

Incubation: Heat at 65°C for 15-20 minutes.[24]

Recovery: The solution containing the now support-free, partially deprotected RNA is

collected, and the support is washed. The combined solution is then evaporated to

dryness.

Scientific Rationale:

DMG's Advantage: The N,N-dimethylformamidine (DMG) protecting groups on adenosine

and guanosine are significantly more labile than traditional protecting groups like isobutyryl

(iBu) or benzoyl (Bz).[7][8] This allows for much faster deprotection under milder basic

conditions, reducing the risk of RNA degradation.

AMA Reagent: The AMA mixture is highly effective at removing the cyanoethyl groups via

β-elimination and cleaving the base protecting groups without causing significant

degradation to the RNA backbone.[23][25]

Stage 2: 2'-TBDMS Group Removal
Objective: To remove the final protecting group, the TBDMS silyl ether, from every 2'-

hydroxyl position along the RNA backbone.

Protocol:

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in anhydrous N-Methyl-2-pyrrolidone

(NMP) or Dimethyl sulfoxide (DMSO).[20][23] An alternative is 1M Tetrabutylammonium

fluoride (TBAF) in THF.[26]

Procedure: The dried, partially deprotected RNA from Stage 1 is re-dissolved in the

TEA·3HF/DMSO solution.

Incubation: Heat at 65°C for 2.5 hours.[20][22]

Quenching & Desalting: The reaction is quenched by adding an appropriate buffer, and the

fully deprotected RNA is desalted to remove the fluoride salts and other small molecules.
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Scientific Rationale:

Fluoride's Role: The silicon-oxygen bond of the TBDMS group is exceptionally strong, but

it is highly susceptible to cleavage by a source of fluoride ions.[3][26] The high affinity of

fluorine for silicon drives this reaction to completion.[26]

Reagent Choice: TEA·3HF is often preferred over TBAF as it is less basic and can reduce

the risk of phosphodiester bond cleavage or 2'-to-3' phosphate migration, which can occur

under more basic conditions.[23][26] The use of an anhydrous solvent like DMSO is

critical, as water can interfere with the deprotection reaction.

Fig 2. Workflow for post-synthesis cleavage and deprotection.

Part 3: Purification and Analysis
Following deprotection, the crude RNA product is a mixture of the full-length sequence, capped

failure sequences, and any byproducts from the deprotection steps. Purification is essential to

isolate the desired RNA oligonucleotide.

Methods: High-performance liquid chromatography (HPLC) is the most common method for

purifying synthetic RNA.[27][28]

Reverse-Phase (RP-HPLC): Often used for "DMT-on" purification. If the final DMT group is

left on after synthesis, the full-length product is significantly more hydrophobic than the

failure sequences and can be easily separated. The DMT is then removed post-

purification.[25]

Anion-Exchange (AEX-HPLC): Separates oligonucleotides based on their net negative

charge, which is proportional to their length. This method provides excellent resolution for

longer RNAs.[23][27]

Analysis: The purity and identity of the final RNA product should be confirmed by methods

such as HPLC and mass spectrometry.

Conclusion
The 2'-TBDMS-DMG phosphoramidite strategy represents a highly refined and reliable method

for the chemical synthesis of RNA. By understanding the chemical principles behind each step
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—from the acid-catalyzed deblocking to the fluoride-mediated desilylation—researchers can

optimize their protocols to achieve high yields of pure, biologically active RNA. This robust

chemistry is fundamental to advancing the development of next-generation RNA-based

technologies and therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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